

MS049 step-by-step guide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

[Get Quote](#)

MS049 at a Glance

MS049 is a dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is a cell-active tool compound used to investigate the biological roles and therapeutic potential of these enzymes [1] [2].

Quantitative Profile of MS049 Inhibition The following table summarizes the primary biochemical and cellular inhibitory data for **MS049**.

Target	Alternative Name	Biochemical IC ₅₀	Cellular IC ₅₀ (in HEK293 cells)
PRMT4	CARM1	34 nM [1] [3] [4]	1.4 μM (Med12me2a reduction) [1]
PRMT6	-	43 nM [1] [3] [4]	0.97 μM (H3R2me2a reduction) [1]
PRMT8	-	1.6 μM [1] [5]	Not determined

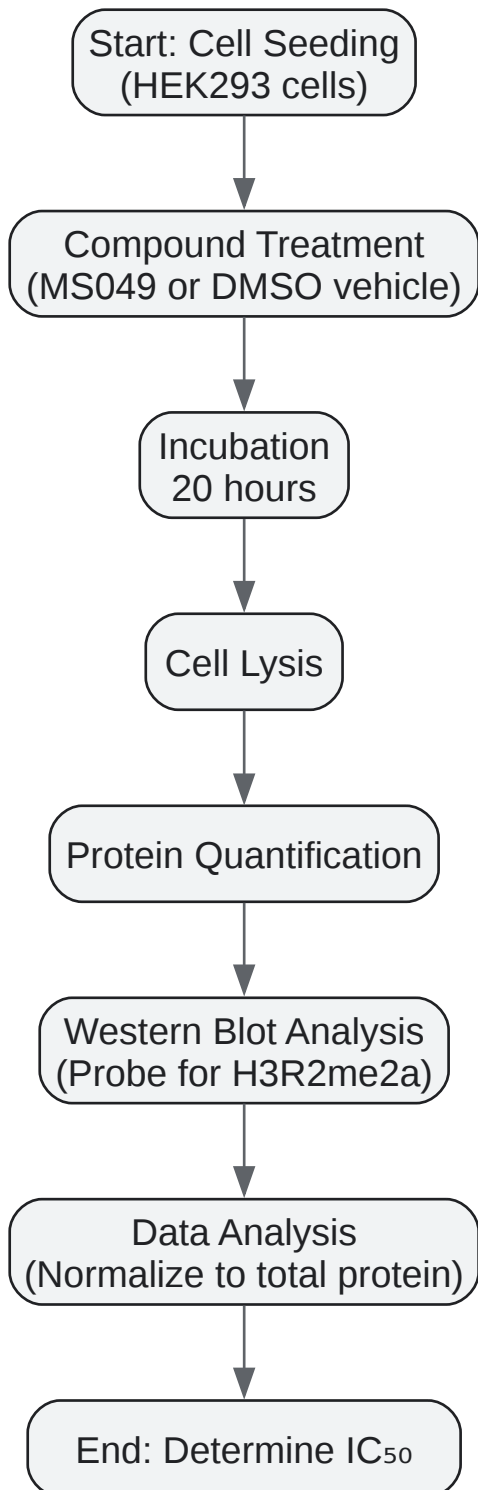
MS049 demonstrates excellent selectivity, showing no significant inhibition against a broad panel of other epigenetic targets, including other PRMTs, histone methyltransferases (PKMTs), and demethylases (KDMs) at concentrations up to 10-50 μM [1] [3].

Detailed Protocol: Inhibition of PRMT6 in HEK293 Cells

This protocol details the method to evaluate **MS049**'s cellular activity by monitoring the reduction of the histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) mark, a primary substrate of PRMT6 [1] [6].

Workflow Overview

The experimental workflow for this protocol is illustrated below:



[Click to download full resolution via product page](#)

Step-by-Step Procedure

- **Cell Culture:**

- Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin [3] [5].
- Culture cells in a humidified incubator at 37°C with 5% CO₂.

- **Compound Preparation and Treatment:**

- Prepare a 10 mM stock solution of **MS049** in DMSO [1]. Aliquot and store at -20°C or -80°C.
- Seed HEK293 cells onto multi-well plates (e.g., 6-well or 12-well plates for Western blot) at an appropriate density (e.g., 3000 cells/well for 96-well format confluence assays) [1] [3].
- Once cells have adhered, treat them with **MS049** at a range of concentrations (e.g., 0.1 µM, 1 µM, and 10 µM). Include a negative control (DMSO vehicle only) and a positive control if available (e.g., catalytically inactive PRMT6 mutant) [1].
- Ensure the final concentration of DMSO is the same across all treatment groups (typically ≤0.5%).

- **Incubation:**

- Incubate the treated cells for **20 hours** [1].

- **Cell Lysis and Protein Extraction:**

- After incubation, wash the cells with cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysates, and centrifuge to remove cell debris.

- **Western Blot Analysis:**

- Determine the protein concentration of the supernatants using a standard assay (e.g., BCA).
- Resolve equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Probe the membrane with a primary antibody against **H3R2me2a** overnight at 4°C [1].
- The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using enhanced chemiluminescence (ECL) reagent.
- **Crucially, strip and re-probe the membrane with an antibody against total histone H3 or another housekeeping protein (e.g., β-Actin) to ensure equal loading.**

- **Data Analysis:**

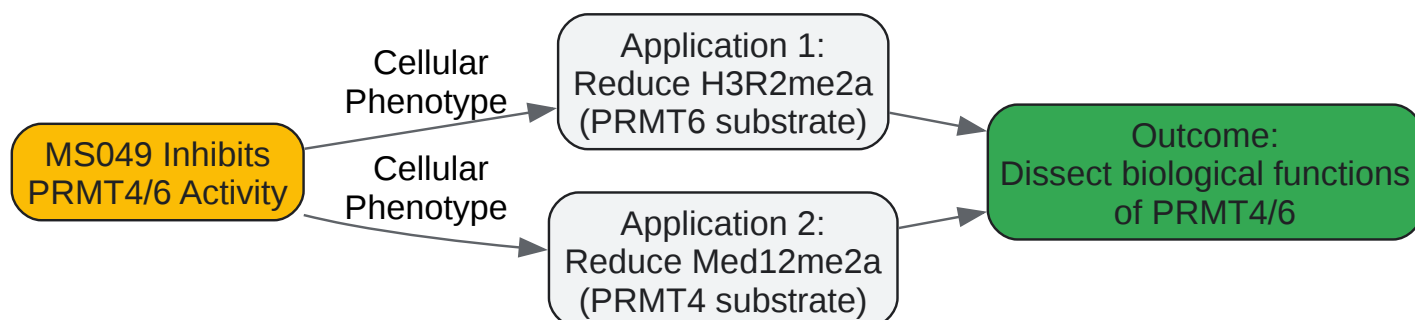
- Quantify the band intensities of H3R2me2a and the corresponding total protein.
- Normalize the H3R2me2a signal to the total protein signal for each sample.
- Express the normalized values as a percentage of the DMSO vehicle control.
- Plot the percentage of inhibition against the log of the **MS049** concentration and fit a dose-response curve to determine the **IC₅₀ value**, which should be approximately **0.97 μM** [1].

Additional Experimental Notes

- **Negative Control:** For more rigorous chemical biology studies, it is recommended to use the inactive control compound **MS049N**, which is structurally similar but does not inhibit PRMT4/6 [6] [2]. This helps rule out off-target effects.
- **Cell Viability:** Under these conditions (up to 50 μM for 96 hours), **MS049** has been shown to be non-toxic and does not affect the growth of HEK293 cells [1] [5].
- **In Vivo Considerations:** The search results indicate that there is no reported animal in vivo data for **MS049** to date [4]. Its use is currently confined to *in vitro* research.

Key Considerations for Researchers

The following diagram outlines the logical relationship between **MS049**'s mechanism of action and its key experimental applications:



[Click to download full resolution via product page](#)

- **Mechanism:** **MS049** acts as a dual inhibitor, non-competitive with both the peptide substrate and the cofactor (SAM/SAH), and binds directly to the substrate-binding site of the enzymes [7] [6].
- **Key Applications:** Researchers use **MS049** primarily to reduce specific methylation marks like H3R2me2a (for PRMT6) and Med12me2a (for PRMT4) in cells [1].

- **Ultimate Goal:** The probe enables the dissection of the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. [medchemexpress.com/ MS .html 049](https://www.medchemexpress.com/MS049.html) [medchemexpress.com]
2. [MS049 A chemical probe for PRMT4 and PRMT6](#) [thesgc.org]
3. [MS049 | Histone Methyltransferase inhibitor | Mechanism](#) [selleckchem.com]
4. [MS049 \(hydrochloride\) - PRMT4/6 Inhibitor for Epigenetic ...](#) [apexbt.com]
5. [| Histone Methyltransferase | TargetMol MS 049](#) [targetmol.com]
6. [Discovery of a Potent, Selective and Cell-active Dual ...](#) [pmc.ncbi.nlm.nih.gov]
7. [MS049 | Ligand page](#) [guidetopharmacology.org]

To cite this document: Smolecule. [MS049 step-by-step guide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536357#ms049-step-by-step-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com